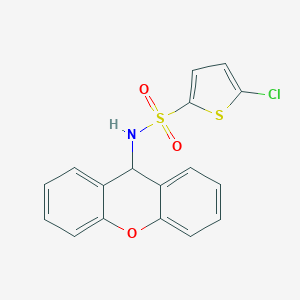![molecular formula C17H15N3O5S B270638 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as quinoxaline-2-carboxamide-1,4-dioxide (QCD), and it is a sulfonamide derivative of quinoxaline. QCD has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls. 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has also been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of new antimicrobial agents. Additionally, 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders. However, one of the limitations of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is its relatively low solubility in water, which may make it difficult to administer in certain forms.
Future Directions
There are several future directions for the study of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one. One potential area of research is the development of new antimicrobial agents based on the structure of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one. Another area of research is the investigation of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one's anti-inflammatory and antioxidant properties for the treatment of a range of inflammatory and oxidative stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one and its potential applications in various fields of medicine and biotechnology.
Synthesis Methods
The synthesis of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminoquinoxaline with chlorosulfonyl isocyanate followed by the addition of 2-methyl-3-oxo-3,4-dihydroquinoxaline-1-sulfonyl chloride. This reaction produces 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one as a white crystalline solid with a melting point of 262-264°C.
Scientific Research Applications
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new antimicrobial agents. 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders.
properties
Product Name |
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
Molecular Formula |
C17H15N3O5S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-methyl-6-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H15N3O5S/c1-10-6-14-12(19-17(22)9-25-14)7-15(10)26(23,24)20-8-16(21)18-11-4-2-3-5-13(11)20/h2-7H,8-9H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
RMQWSKQCKGHBJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)NC(=O)CO2 |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)NC(=O)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)


![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)
![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)
